6-Methyl-9-phenethyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one
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Overview
Description
6-Methyl-9-phenethyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that combines elements of chromene and oxazine, making it a subject of interest for researchers exploring novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-9-phenethyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one involves multiple steps, typically starting with the preparation of the chromene coreCommon reagents used in these steps include aldehydes, amines, and catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-9-phenethyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may interact with biological targets, making it useful in studying enzyme inhibition or receptor binding.
Industry: It could be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-Methyl-9-phenethyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indoles: These compounds share a similar tetrahydro structure and have been studied for their anti-tumor activity.
7,8,9,10-Tetrahydro-6H-azepino[1,2-a]indoles: These compounds also feature a fused ring system and have shown potential as inhibitors of viral polymerases.
Uniqueness
What sets 6-Methyl-9-phenethyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one apart is its combination of chromene and oxazine rings, which may confer unique biological activities and chemical reactivity not seen in other similar compounds.
Properties
Molecular Formula |
C23H23NO3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-methyl-6-(2-phenylethyl)-4,17-dioxa-6-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one |
InChI |
InChI=1S/C23H23NO3/c1-15-21-17(12-20-18-8-5-9-19(18)23(25)27-22(15)20)13-24(14-26-21)11-10-16-6-3-2-4-7-16/h2-4,6-7,12H,5,8-11,13-14H2,1H3 |
InChI Key |
DNJFGNCTFBJZEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)CN(CO2)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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